(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester chemical properties
(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester chemical properties
An In-depth Technical Guide to (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester
Abstract
This technical guide provides a comprehensive examination of ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate, a chiral synthetic intermediate of considerable value in medicinal chemistry and pharmaceutical research. This document delineates the compound's core chemical and physical properties, explores its synthesis and chemical reactivity, and details its primary applications, particularly its role as a critical building block for Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonists used in the development of therapeutics for type 2 diabetes. We will delve into the mechanistic rationale behind its use, provide detailed protocols for its handling and characterization, and ground all claims in authoritative references to ensure scientific integrity. This guide is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile molecule.
Introduction: A Key Chiral Building Block
(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester, hereafter referred to as the "target compound," is a high-purity synthetic intermediate whose molecular architecture is pivotal for modern drug discovery. Its structure incorporates three key features that define its utility:
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A Stereospecific Center: The (S)-enantiomer provides a precise three-dimensional orientation essential for high-affinity binding to specific biological targets.[1]
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A Phenolic Hydroxyl Group: This functional group serves as a versatile handle for synthetic modification and can participate in crucial hydrogen bonding interactions with biological receptors.[1]
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An Ethoxypropionic Acid Ester Moiety: The ester can act as a prodrug feature, undergoing hydrolysis in biological systems to release an active carboxylic acid, while the ethoxy group influences the compound's steric and electronic profile.[1]
These characteristics make the target compound an indispensable precursor in the synthesis of novel therapeutics, most notably for metabolic disorders. Its primary application lies in the development of PPARγ agonists, which are instrumental in enhancing insulin sensitivity and regulating glucose and lipid metabolism.[1] This guide will provide the foundational knowledge required to effectively utilize this compound in a research and development setting.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and physical characteristics is fundamental to its application. The following tables summarize the key identifiers and computed properties for the target compound.
Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate | PubChem[2] |
| CAS Number | 222555-06-8 | PubChem[2], ChemicalBook[3] |
| Molecular Formula | C₁₃H₁₈O₄ | PubChem[2], Santa Cruz Biotechnology[4] |
| Canonical SMILES | CCOC(=O)OCC | PubChem[2] |
| InChI | InChI=1S/C13H18O4/c1-3-16-12(13(15)17-4-2)9-10-5-7-11(14)8-6-10/h5-8,12,14H,3-4,9H2,1-2H3/t12-/m0/s1 | PubChem[2] |
| InChIKey | NEJJCKFYYBEQRQ-LBPRGKRZSA-N | PubChem[2] |
Physicochemical and Computed Properties
| Property | Value | Source |
| Molecular Weight | 238.28 g/mol | PubChem[2], ChemicalBook[3] |
| Appearance | White to yellow solid | ChemicalBook[3] |
| Boiling Point (Predicted) | 367.3 ± 27.0 °C at 760 mmHg | ChemicalBook[3], Amole Biotechnology[5] |
| Density (Predicted) | 1.116 ± 0.06 g/cm³ | ChemicalBook[3], Amole Biotechnology[5] |
| pKa (Predicted) | 9.75 ± 0.15 | ChemicalBook[3] |
| XLogP3-AA | 2.4 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |
Synthesis and Mechanistic Considerations
The synthesis of the target compound requires a stereocontrolled approach to establish the chiral center at the C-2 position. A common and logical strategy involves the Williamson ether synthesis on a chiral hydroxy ester precursor. This approach is favored because the starting material, ethyl (S)-2-hydroxy-3-(4-hydroxyphenyl)propanoate, is commercially available or can be readily derived from the natural amino acid L-tyrosine.
Proposed Synthetic Workflow
The diagram below outlines a plausible and efficient two-step synthetic route. The causality behind this workflow is rooted in protecting the more acidic phenolic hydroxyl group before performing the etherification on the secondary alcohol. However, for the target compound, direct etherification of the α-hydroxy group is the key step.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol: Synthesis
This protocol is a representative methodology. Researchers must adapt it based on laboratory conditions and scale, always adhering to rigorous safety standards.
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Preparation of Starting Material: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add ethyl (S)-2-hydroxy-3-(4-hydroxyphenyl)propanoate (1.0 eq).
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Anhydrous Conditions: Dissolve the starting material in anhydrous tetrahydrofuran (THF). The use of an anhydrous aprotic solvent is critical to prevent quenching of the strong base.
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Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 1.1 eq), a strong base, portion-wise. The choice of NaH is deliberate; its reaction with the alcohol generates non-nucleophilic H₂ gas, which safely exits the system, driving the reaction forward. Allow the mixture to stir for 30 minutes at 0 °C to ensure complete formation of the alkoxide.
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Etherification: Add ethyl iodide (1.2 eq) dropwise via the dropping funnel. The reaction proceeds via an Sₙ2 mechanism, where the alkoxide nucleophilically attacks the electrophilic carbon of the ethyl iodide. The stereochemistry at the chiral center is retained.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
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Quenching and Extraction: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product using flash column chromatography on silica gel to yield the pure target compound.
Spectroscopic and Analytical Characterization
Structural confirmation is a non-negotiable step in synthesis. The following techniques are standard for characterizing the target compound.
Caption: Chemical Structure of the Target Compound.
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¹H NMR (Proton Nuclear Magnetic Resonance): This analysis will confirm the presence of all protons and their chemical environments. Key expected signals include:
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Aromatic protons of the para-substituted phenyl ring.
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The characteristic signal for the phenolic -OH proton.
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Multiplets for the -CH₂- group of the propionate backbone.
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The chiral proton signal (-CH-O-).
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Quartets and triplets corresponding to the two ethyl groups (from the ester and the ether).
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This provides a count of unique carbon atoms. Expected signals would correspond to the carbonyl carbon of the ester, aromatic carbons, the chiral carbon, and the aliphatic carbons of the ethyl and ethoxy groups.
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FT-IR (Fourier-Transform Infrared Spectroscopy): This technique identifies functional groups. Key expected absorbances include:
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A broad O-H stretch for the phenolic group.
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A strong C=O stretch for the ester carbonyl group.
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C-O stretches for the ether and ester linkages.
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C-H stretches for aromatic and aliphatic groups.
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Mass Spectrometry (MS): This confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C₁₃H₁₈O₄.[2][4]
Chemical Reactivity and Mechanism of Action
The target compound's utility stems from its defined reactivity and its role as a precursor in pharmacologically active molecules.
Key Chemical Reactions
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Ester Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, (S)-2-Ethoxy-3-(4-hydroxyphenyl)propanoic acid.[1] This is often a key step in converting the intermediate into a final active pharmaceutical ingredient (API).
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Phenol Alkylation/Acylation: The nucleophilic phenolic hydroxyl group can be further functionalized. This is the primary site for adding larger molecular fragments to build more complex drug candidates.
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Oxidation: The phenol group is susceptible to oxidation, which can be a consideration for stability and storage.[1]
Mechanism of Action: A Precursor to PPARγ Agonists
The primary pharmacological interest in this compound is its use in synthesizing PPARγ agonists.[1] PPARγ is a nuclear receptor that plays a central role in adipogenesis and the regulation of glucose and lipid homeostasis.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate | C13H18O4 | CID 9816147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 222555-06-8 CAS MSDS ((S)-2-ETHOXY-3-(4-HYDROXY-PHENYL)-PROPIONIC ACID ETHYL ESTER ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. CAS#:222555-06-8 | (S)-ETHYL 2-ETHOXY-3-(4-HYDROXYPHENYL)PROPANOATE | Chemsrc [chemsrc.com]

